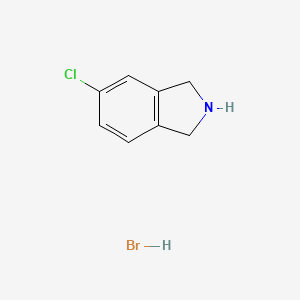
2-Methyloxetan-3-ol,trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyloxetan-3-ol,trans- is a cyclic ether with a four-membered ring structure It is a derivative of oxetane, characterized by the presence of a hydroxyl group and a methyl group attached to the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloxetan-3-ol,trans- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the intramolecular etherification of suitable alcohols can lead to the formation of the oxetane ring . Another method includes the epoxide ring opening followed by ring closure . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-Methyloxetan-3-ol,trans- often involves large-scale synthesis using optimized reaction conditions. This may include the use of high-pressure reactors and continuous flow systems to enhance yield and efficiency. The choice of catalysts and solvents is crucial to minimize side reactions and maximize the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyloxetan-3-ol,trans- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Methyloxetan-3-ol,trans- can yield formaldehyde and propene, while reduction can produce different alcohol derivatives .
Aplicaciones Científicas De Investigación
2-Methyloxetan-3-ol,trans- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyloxetan-3-ol,trans- involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the methyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Oxetan-3-ol: Similar to 2-Methyloxetan-3-ol,trans-, but without the methyl group.
2,2-Dimethyloxetan: Contains two methyl groups, leading to different reactivity and stability.
3-Methyloxetan-2-one: A ketone derivative with distinct chemical properties.
Uniqueness
2-Methyloxetan-3-ol,trans- is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other oxetane derivatives.
Propiedades
Fórmula molecular |
C4H8O2 |
|---|---|
Peso molecular |
88.11 g/mol |
Nombre IUPAC |
(2R,3S)-2-methyloxetan-3-ol |
InChI |
InChI=1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3/t3-,4+/m1/s1 |
Clave InChI |
KHCRYZBFFWBCMJ-DMTCNVIQSA-N |
SMILES isomérico |
C[C@@H]1[C@H](CO1)O |
SMILES canónico |
CC1C(CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11925029.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11925035.png)



